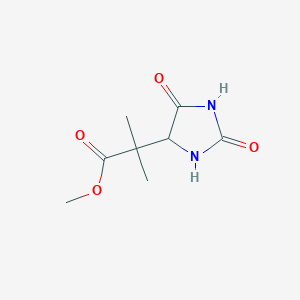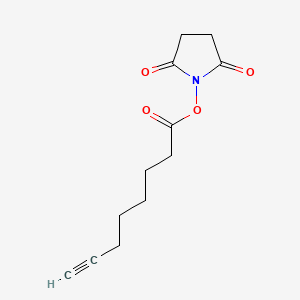
2,5-Dioxopyrrolidin-1-yl oct-7-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxopyrrolidin-1-yl oct-7-ynoate is a chemical compound with the molecular formula C12H15NO4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used in research due to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2,5-Dioxopyrrolidin-1-yl oct-7-ynoate typically involves the coupling of 2,5-dioxopyrrolidin-1-yl with oct-7-ynoic acid. The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions. Common reagents used in the synthesis include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP). The reaction is typically performed in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Chemical Reactions Analysis
2,5-Dioxopyrrolidin-1-yl oct-7-ynoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
2,5-Dioxopyrrolidin-1-yl oct-7-ynoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is employed in the study of enzyme mechanisms and protein modifications. It can act as a cross-linking agent in protein chemistry.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl oct-7-ynoate involves its interaction with specific molecular targets. In biological systems, it can inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which are crucial for various cellular processes. This inhibition can lead to anticonvulsant effects, making it a potential therapeutic agent for epilepsy and other neurological disorders .
Comparison with Similar Compounds
2,5-Dioxopyrrolidin-1-yl oct-7-ynoate can be compared with similar compounds such as:
2,5-Dioxopyrrolidin-1-yl pent-4-ynoate: This compound has a similar structure but differs in the length of the alkyne chain, which can affect its reactivity and applications.
2,5-Dioxopyrrolidin-1-yl acrylate: This compound is used as a protein cross-linking agent and has different reactivity due to the presence of an acrylate group.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) oct-7-ynoate |
InChI |
InChI=1S/C12H15NO4/c1-2-3-4-5-6-7-12(16)17-13-10(14)8-9-11(13)15/h1H,3-9H2 |
InChI Key |
GMBVDHZUSCRQGM-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


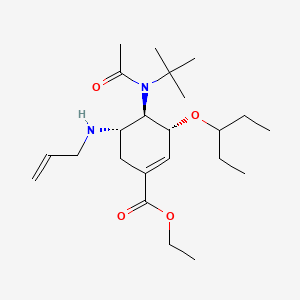
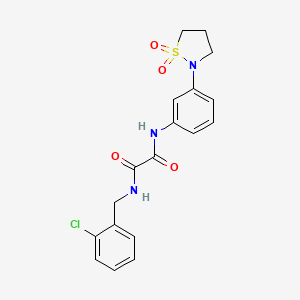
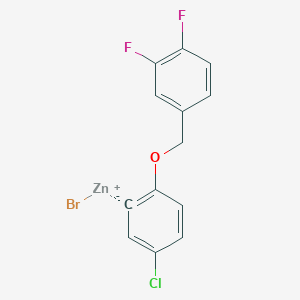
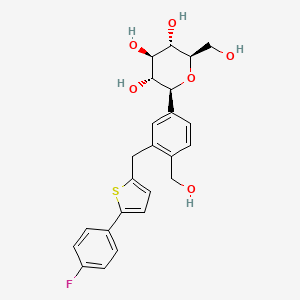
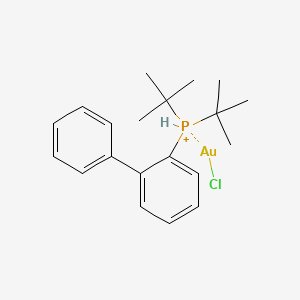
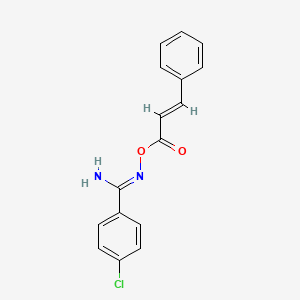
![7-(2-Bromoethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B14883330.png)
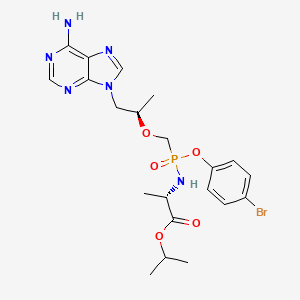
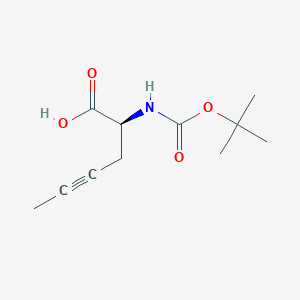
![[1,1-Dimethyl-3-(3,4,5-trifluoro-phenyl)-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14883340.png)
![7-(3-Hydroxypropyl)-2-thia-7-azaspiro[4.4]nonane 2,2-dioxide](/img/structure/B14883349.png)
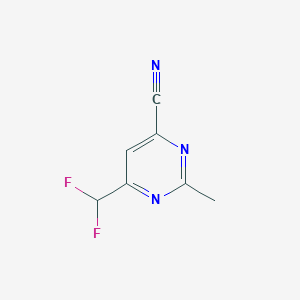
![N-Bicyclo[2.2.1]hept-2-yl-2-[5-(4-chloro-phenoxymethyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamide](/img/structure/B14883380.png)
